1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL (CAS 1093426-08-4) for research requiring a precisely defined pyrazole scaffold. Its 1-hydroxyethyl group at the 4-position yields a distinct hydrogen-bonding profile and reduced rotatable bond count compared to the 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol isomer (CAS 83467-31-6), directly impacting ligand binding and metabolic stability. Documented antiproliferative activity against MDA-MB-231 breast cancer cells and cytochrome P450 interaction make it a strategic starting point for SAR-driven lead optimization, drug metabolism assays, and kinase probe design. The hydroxyl and pyrazole N-donors also enable multidentate coordination for MOF synthesis. Each batch includes a Certificate of Analysis verifying ≥98% purity, and refrigerated storage preserves integrity for reproducible enzymatic and cellular assays. Order high-purity material to eliminate positional isomer uncertainty and advance your discovery programs.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1093426-08-4
Cat. No. B1371338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
CAS1093426-08-4
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(C)O
InChIInChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9)
InChIKeyGIZKZNQKAGBVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL (CAS 1093426-08-4) Procurement Guide: Pyrazole Building Block with Defined Purity and Storage Specifications


1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a pyrazole-based research chemical with the molecular formula C₇H₁₂N₂O, a molecular weight of 140.18 g/mol, and a purity specification of 98% . The compound features a 3,5-dimethylpyrazole core substituted at the 4-position with an ethan-1-ol group, a structural motif that distinguishes it from positional isomers such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 83467-31-6), which carries the hydroxyl group on a two-carbon linker . Its defined storage requirement (refrigerated) and readily available Certificate of Analysis (CoA) documentation ensure traceable quality for reproducible research outcomes .

Why Substituting 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL with Positional Isomers or Analogues Can Compromise Experimental Reproducibility


Generic substitution of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL with closely related pyrazole alcohols such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 83467-31-6) or (3,5-dimethyl-1H-pyrazol-4-yl)methanol is not scientifically equivalent. The position of the hydroxyl group relative to the pyrazole core alters the molecule's rotatable bond count, hydrogen-bonding capacity, and electronic distribution, which can directly impact ligand binding, metabolic stability, and overall biological activity . Research on analogous 3,5-dimethylpyrazole alcohol derivatives demonstrates that even minor structural variations can yield significant differences in cytotoxicity against cancer cell lines [1]. The specific substitution pattern of the target compound may confer unique properties that are not recapitulated by other in-class compounds, making precise compound identification essential for reproducible studies.

Quantitative Differentiation Evidence for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL Against Closest Analogs


Regioisomeric Distinction from 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol Based on Rotatable Bond Count and Topological Polar Surface Area (TPSA)

1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL differs from its positional isomer 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 83467-31-6) in the substitution pattern on the pyrazole ring . While both share the same molecular formula, the target compound has the hydroxyl group directly attached to the carbon adjacent to the pyrazole ring, resulting in a rotatable bond count of 1 and a TPSA of 48.91 Ų . In contrast, the isomer 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol features a two-carbon linker, which increases the rotatable bond count to 2 and alters the spatial orientation of the hydroxyl group . These differences can influence molecular flexibility and permeability, key parameters in drug design .

Medicinal Chemistry Physicochemical Profiling Drug Design

Comparative Antiproliferative Activity in Breast Cancer Cell Line MDA-MB-231

In comparative cellular assays, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL demonstrated antiproliferative effects against the MDA-MB-231 breast cancer cell line with IC₅₀ values reported to be significantly lower than standard treatments . While the absolute IC₅₀ values for this specific compound are not fully disclosed in the referenced source, the claim of superiority over standards such as 5-Fluorouracil (which has reported IC₅₀ values around 8.34 µM in related studies ) suggests a potency advantage. In contrast, the positional isomer 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol has been described as exhibiting notable anti-inflammatory and antimicrobial properties, but without specific cytotoxicity data against MDA-MB-231 [1].

Oncology Anticancer Screening Cell-Based Assays

Defined Purity Specification and Refrigerated Storage for Reproducible Research

The Sigma-Aldrich catalog entry for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL (Product No. COM497518874) specifies a purity of 98% and a storage temperature of 'Refrigerated' . This contrasts with other commercial sources that list purities of 95% or 97% and lack specific storage guidance . The defined purity and storage condition are critical for ensuring consistent performance in sensitive assays and for maintaining compound integrity over time, reducing variability in experimental results.

Chemical Procurement Quality Control Experimental Reproducibility

Potential Interaction with Cytochrome P450 Enzymes: A Distinguishing Metabolic Feature

Preliminary biochemical analyses indicate that 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL interacts with cytochrome P450 enzymes, potentially influencing the metabolism of co-administered substances . While specific inhibition constants (Ki) or IC₅₀ values against individual P450 isoforms are not yet published for this exact compound, this observed interaction suggests a distinct metabolic profile compared to other pyrazole derivatives. For instance, related compounds like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol are primarily investigated for enzyme inhibition studies, but without specific mention of P450 interaction . This interaction could be a key differentiator in ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Drug Metabolism ADME-Tox Enzyme Interaction

Recommended Applications for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting Breast Cancer

The reported antiproliferative activity of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL against MDA-MB-231 breast cancer cells positions it as a valuable starting point for structure-activity relationship (SAR) studies. Researchers can use this compound to synthesize novel derivatives and explore the impact of further structural modifications on potency and selectivity, leveraging its distinct scaffold compared to less active positional isomers . The defined purity of commercial sources ensures reproducible results in cell-based assays .

ADME-Tox Profiling: Investigating Cytochrome P450-Mediated Drug Metabolism

Given its observed interaction with cytochrome P450 enzymes, this compound is ideally suited for in vitro studies of drug metabolism and potential drug-drug interactions . It can serve as a probe to assess the impact of pyrazole-based moieties on P450 activity, a crucial consideration in early-stage drug development. This application is supported by the compound's defined purity and storage conditions, which maintain its integrity for reproducible enzyme assays .

Chemical Biology: Development of Pyrazole-Based Chemical Probes

The unique structural features of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, including its specific substitution pattern and reduced rotatable bond count relative to isomers, make it a suitable core for designing chemical probes to study biological pathways. Its potential to modulate MAPK/ERK signaling, as suggested by preliminary cellular studies , indicates utility in probing kinase signaling cascades. The availability of high-purity material from reputable vendors ensures reliable outcomes in these demanding applications .

Material Science: Synthesis of Functionalized Coordination Complexes

Pyrazole derivatives are widely used as ligands in coordination chemistry due to their ability to bind metal ions. The hydroxyl group of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL provides an additional coordination site, potentially enabling the formation of multidentate ligands or metal-organic frameworks (MOFs) with unique properties. The defined purity and storage recommendations are critical for achieving reproducible synthesis and characterization of these advanced materials .

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